N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

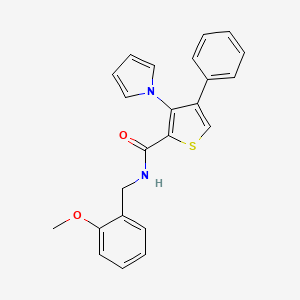

N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:

- A thiophene core substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a phenyl ring, respectively.

- A carboxamide group at position 2, linked to an N-(2-methoxybenzyl) substituent. This structure combines aromatic, heterocyclic, and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-27-20-12-6-5-11-18(20)15-24-23(26)22-21(25-13-7-8-14-25)19(16-28-22)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQLLWIAIOTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 342.41 g/mol

- CAS Number : Not specified in the sources but can be derived from the molecular formula.

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies show that this class of compounds can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.

- Targeting Specific Pathways : Some derivatives have been found to affect pathways such as the Wnt/β-catenin signaling pathway and carbonic anhydrase activity, which are critical in cancer progression and metastasis .

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented in Table 1.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | Induces apoptosis |

| Similar Compound A | MCF10A (Non-cancerous) | >50 | Low toxicity |

| Similar Compound B | A549 (Lung Cancer) | 15.0 | Inhibits cell cycle |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on MCF7 breast cancer cells, researchers reported a significant reduction in cell viability at concentrations as low as 12.5 µM after 48 hours of treatment. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Combination Therapy

Another study explored the compound's efficacy when used in combination with doxorubicin, a standard chemotherapy drug. The results indicated that the combination therapy enhanced cytotoxicity against MCF7 cells compared to doxorubicin alone, suggesting a synergistic effect that could be beneficial for treatment regimens aimed at reducing drug resistance .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs arise from substituents on the benzyl or aryl groups, impacting molecular weight, solubility, and conformation.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects : The target compound’s 2-methoxybenzyl group balances lipophilicity and polarity, contrasting with the lipophilic 4-butylphenyl () and electron-withdrawing nitro group ().

- The target compound’s methoxy group may induce similar conformational flexibility .

- Fragmentation Patterns : The N-(2-methoxybenzyl) group in NBOMe derivatives () generates characteristic ions (e.g., m/z = 121.0648, C₈H₉O⁺), suggesting the target compound may exhibit analogous mass spectrometry signatures .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A viable approach involves coupling a thiophene-2-carbonyl chloride derivative with a substituted benzylamine. For example, refluxing equimolar amounts of 2-thiophenecarbonyl chloride and 2-methoxybenzylamine in acetonitrile for 1 hour under stirring, followed by solvent evaporation to yield crystals . Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to non-polar alternatives.

- Stoichiometry: Maintain a 1:1 molar ratio to minimize side products.

- Temperature Control: Reflux conditions (~82°C for acetonitrile) balance reactivity and decomposition risks.

- Purification: Slow solvent evaporation or recrystallization from DMSO:H₂O improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR: Expect aromatic proton signals between δ 6.8–8.0 ppm (thiophene, phenyl, pyrrole) and methoxy protons at δ ~3.8 ppm. Carbonyl carbons (amide, thiophene) appear at δ 160–170 ppm .

- IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry: Molecular ion peak matching the molecular weight (e.g., ~437 g/mol) with fragmentation patterns reflecting the loss of methoxybenzyl or pyrrole groups .

- X-ray Diffraction: Resolve dihedral angles between aromatic rings (e.g., thiophene vs. benzene: ~8–15°) and confirm crystal packing via weak C–H⋯O/S interactions .

Advanced Research Questions

Q. How do variations in the substitution pattern on the benzyl and thiophene moieties influence the compound’s crystallographic packing, and what intermolecular interactions dominate the crystal structure?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) increase planarity between aromatic rings, reducing dihedral angles (<10°), while bulky groups (e.g., methoxy) introduce steric hindrance, increasing angles (>15°) .

- Dominant Interactions: Non-classical C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.3–3.5 Å) interactions drive crystal packing. π-π stacking is minimal due to steric hindrance from the pyrrole ring .

- Validation: Compare experimental X-ray data (e.g., Cambridge Structural Database) with density functional theory (DFT)-optimized geometries to assess substituent-driven distortions .

Q. In cases of contradictory data between computational modeling and experimental spectroscopic results, what validation strategies should be employed?

Methodological Answer:

- Replicate Experiments: Ensure consistency in synthesis (e.g., solvent purity, reaction time) to rule out procedural artifacts .

- Multi-Technique Cross-Validation: Compare DFT-predicted NMR/IR spectra with experimental data. For example, discrepancies in carbonyl stretching frequencies may arise from solvent effects in IR vs. gas-phase calculations .

- Crystallographic Benchmarking: Use X-ray structures to resolve ambiguities in molecular geometry (e.g., amide bond rotation) that affect computational models .

Q. How can researchers analyze the electronic effects of the 1H-pyrrol-1-yl group on the thiophene ring’s reactivity in further functionalization reactions?

Methodological Answer:

- Electrochemical Studies: Cyclic voltammetry reveals the thiophene ring’s electron density; pyrrole’s electron-donating nature increases oxidation potential.

- Substitution Reactions: Perform electrophilic aromatic substitution (e.g., bromination) and monitor regioselectivity via HPLC or LC-MS. The pyrrole group directs electrophiles to the 5-position of the thiophene .

- Computational Analysis: Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and predict reactive sites .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Source Verification: Confirm compound purity via elemental analysis or HPLC (>98%) and exclude data from non-peer-reviewed sources (e.g., commercial databases) .

- Polymorphism Screening: Test recrystallization in different solvents (e.g., DMSO vs. acetonitrile) to identify polymorphic forms affecting physical properties .

- Collaborative Validation: Cross-check results with independent labs using standardized protocols (e.g., NMR referencing to TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.